molecular formula C10H12N2O4 B8697832 N-(2-hydroxy-5-nitrophenyl)butanamide

N-(2-hydroxy-5-nitrophenyl)butanamide

Cat. No. B8697832
M. Wt: 224.21 g/mol
InChI Key: ZENYDWLVVQXHOW-UHFFFAOYSA-N
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Patent
US08518980B2

Procedure details

To a solution of 2-amino-4-nitrophenol (10 g, 64.9 mmol) in dichloromethane (250 mL) under nitrogen at 0° C. was added pyridine (10.5 mL, 129.9 mmol) followed by butyryl chloride (7.05 mL, 68.2 mmol) over a period of 5 min. After 30 min at 0° C., the solution was left warming up to room temperature for 2 days. The organic layer was washed with aqueous copper sulfate solution and brine. Insoluble material from the aqueous layer was filtered off and washed with water to afford 4.95 g (34%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].N1C=CC=CC=1.[C:18](Cl)(=[O:22])[CH2:19][CH2:20][CH3:21]>ClCCl>[OH:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[NH:1][C:18](=[O:22])[CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
10.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.05 mL
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution was left
WASH
Type
WASH
Details
The organic layer was washed with aqueous copper sulfate solution and brine
FILTRATION
Type
FILTRATION
Details
Insoluble material from the aqueous layer was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(C=C(C=C1)[N+](=O)[O-])NC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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